
Ethene;prop-2-enoic acid;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT: is a polymer that consists of the monomers ethylene and acrylic acid, with zinc ions incorporated into its structure. This compound is known for its unique properties, such as forming reversible ionic clusters (crosslinks), promoting adhesion to various substrates, and being tougher, more chemically resistant, and more transparent than its parent acid copolymer .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT typically involves the copolymerization of ethylene and acrylic acid, followed by the incorporation of zinc ions. The process can be carried out through blending and extrusion methods. For instance, Surlyn-Zn2+ and zinc stearate have been used to synergistically modify ethylene–acrylic acid copolymer, resulting in improved mechanical properties, crystallinity, thermal stability, and rheological properties .
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature and high-pressure treatments. For example, a dried sheet of the polymer can be sandwiched between two pieces of float glass, placed in a vacuum oven, and subjected to heat preservation at 80°C for 1 hour, followed by 100°C for 3 hours, and then quickly cooled .
化学反应分析
Types of Reactions: POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of zinc ions allows for the formation of ionic clusters, which can participate in crosslinking reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include Surlyn-Zn2+ and zinc stearate. The reactions are typically carried out under conditions that promote the formation of ionic clusters and enhance the polymer’s properties .
Major Products: The major products formed from these reactions include modified polymers with improved mechanical properties, thermal stability, and chemical resistance .
科学研究应用
Chemistry: In chemistry, POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT is used as a processing and performance additive. It promotes the crystallization of polyethylene terephthalate (PET) and assists in the dispersion of additives in plastics .
Biology: In biological research, this compound has been used as a negative staining agent in microscopy, yielding images composed of electron-dense regions .
Industry: Industrially, POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT is used to promote adhesion to various substrates, making it valuable in the production of safety glass, coatings, and adhesives .
作用机制
The mechanism by which POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT exerts its effects involves the formation of reversible ionic clusters (crosslinks). These clusters enhance the polymer’s adhesion to substrates, toughness, chemical resistance, and transparency. The zinc ions play a crucial role in forming these clusters, which contribute to the compound’s unique properties .
相似化合物的比较
- POLY(ETHYLENE-CO-METHACRYLIC ACID), ZINC SALT
- POLY(ETHYLENE-CO-ACRYLIC ACID), SODIUM SALT
- POLY(ETHYLENE-CO-METHACRYLIC ACID), SODIUM SALT
Comparison: Compared to similar compounds, POLY(ETHYLENE-CO-ACRYLIC ACID), ZINC SALT is unique due to its ability to form reversible ionic clusters with zinc ions. This property enhances its mechanical strength, chemical resistance, and transparency, making it more suitable for applications requiring these characteristics .
属性
分子式 |
C5H8O2Zn |
|---|---|
分子量 |
165.5 g/mol |
IUPAC 名称 |
ethene;prop-2-enoic acid;zinc |
InChI |
InChI=1S/C3H4O2.C2H4.Zn/c1-2-3(4)5;1-2;/h2H,1H2,(H,4,5);1-2H2; |
InChI 键 |
JJPWLZKJCBVHRG-UHFFFAOYSA-N |
规范 SMILES |
C=C.C=CC(=O)O.[Zn] |
相关CAS编号 |
59650-68-9 28208-80-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)
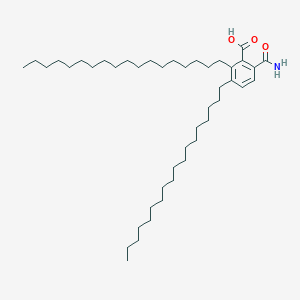

![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12341023.png)
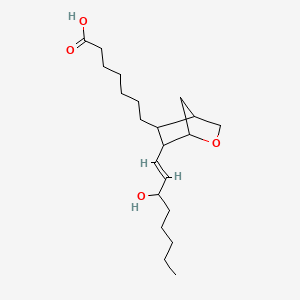
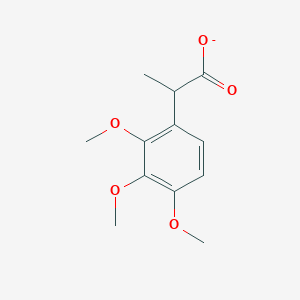
![2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12341037.png)
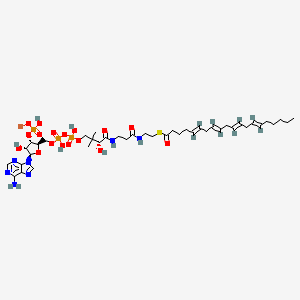
![Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester](/img/structure/B12341052.png)
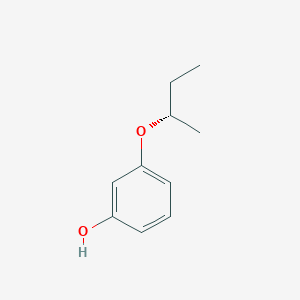
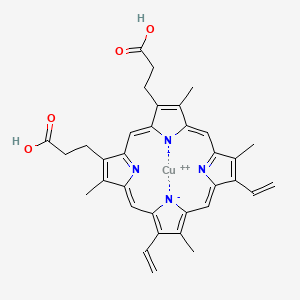
![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)
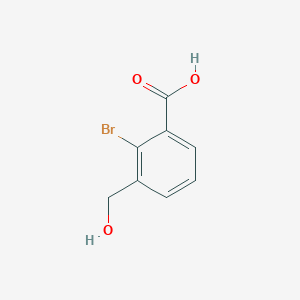
![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)
